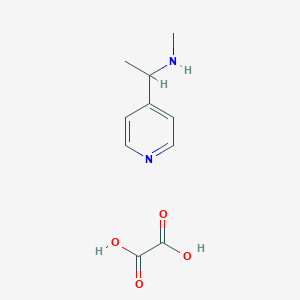
N-Methyl-1-(4-pyridinyl)ethanamine oxalate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(4-pyridinyl)ethanamine oxalate is a chemical compound with the molecular formula C8H12N2.C2H2O4 . It is a solid substance and has a molecular weight of 226.23 . The compound is stored at room temperature .
Molecular Structure Analysis
The molecular structure of N-Methyl-1-(4-pyridinyl)ethanamine oxalate consists of a pyridine ring attached to an ethanamine group that is substituted with a methyl group . The InChI code for this compound is 1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
N-Methyl-1-(4-pyridinyl)ethanamine oxalate is a solid substance . It has a molecular weight of 226.23 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Catalysis
Copper(II) Complexes
Research demonstrates the synthesis and characterization of copper(II) complexes using ligands similar to N-Methyl-1-(4-pyridinyl)ethanamine, highlighting their potential in DNA binding, nuclease activity, and cytotoxicity against cancer cell lines. These complexes exhibit significant DNA cleavage activity, offering insights into their application in biomedical research, particularly in the development of anticancer therapeutics (Kumar et al., 2012).
Nickel(II) Complexes
Another study explores the synthesis of nickel(II) complexes chelated by (amino)pyridine ligands, including those structurally related to N-Methyl-1-(4-pyridinyl)ethanamine, for ethylene oligomerization. These complexes were shown to catalyze the formation of ethylene dimers, trimers, and tetramers, underscoring their potential in polymer production and industrial applications (Nyamato et al., 2016).
Molecular Design and Material Science
Metal-Organic Coordination Polymers
The synthesis of two-dimensional metal-organic coordination polymers using oxalato and dipyridyl spacers, akin to the structural framework of N-Methyl-1-(4-pyridinyl)ethanamine, has been reported. These compounds, with their rectangular grid-type networks, show promise in the design of new materials with potential applications in catalysis, magnetic storage, and electronic devices (García-Couceiro et al., 2006).
Catalytic Applications
The catalytic properties of palladium(II) complexes formed with (pyridyl)imine ligands, closely related to N-Methyl-1-(4-pyridinyl)ethanamine, have been explored in the methoxycarbonylation of olefins. These studies indicate the potential of such complexes in synthetic organic chemistry, offering a pathway to produce esters from olefins efficiently (Zulu et al., 2020).
Safety and Hazards
The safety information for N-Methyl-1-(4-pyridinyl)ethanamine oxalate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUNHSNIKKXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1559064-06-0 |
Source


|
| Record name | 4-Pyridinemethanamine, N,α-dimethyl-, ethanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

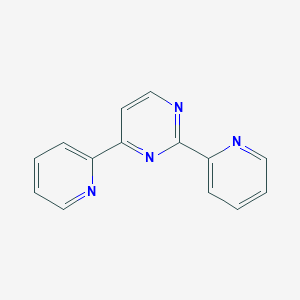


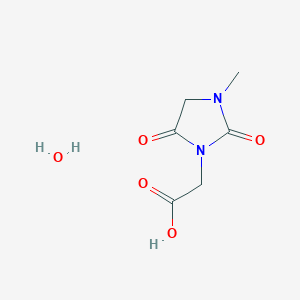
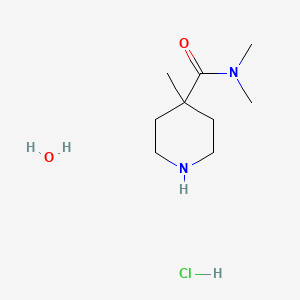

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

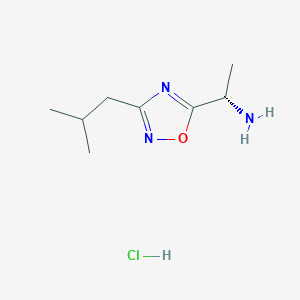
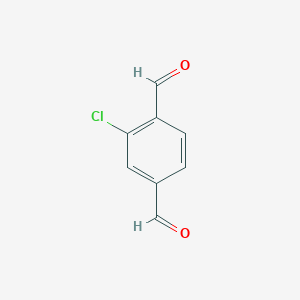
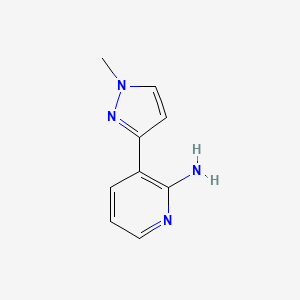
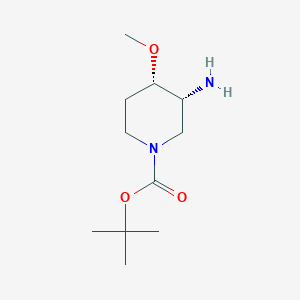
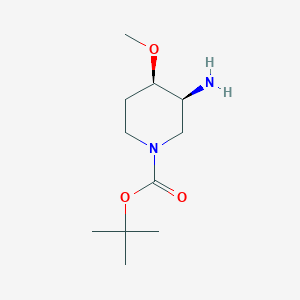
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)